3-[(3-bromophenyl)methyl]-4-methyl-4H-1,2,4-triazole
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Overview
Description
3-[(3-bromophenyl)methyl]-4-methyl-4H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a bromophenylmethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-bromophenyl)methyl]-4-methyl-4H-1,2,4-triazole typically involves the reaction of 3-bromobenzyl chloride with 4-methyl-4H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-[(3-bromophenyl)methyl]-4-methyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenylmethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can also be performed to modify the triazole ring or the bromophenylmethyl group.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as DMF or DMSO.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) and reducing agents like sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are employed under mild conditions to achieve coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted triazoles, sulfoxides, sulfones, and various coupled products depending on the specific reagents and conditions used.
Scientific Research Applications
3-[(3-bromophenyl)methyl]-4-methyl-4H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agrochemicals: It is explored for use as a pesticide or herbicide due to its potential to inhibit the growth of harmful organisms.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(3-bromophenyl)methyl]-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets such as enzymes or receptors. The bromophenylmethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The triazole ring can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
4-methyl-4H-1,2,4-triazole: Lacks the bromophenylmethyl group, resulting in different chemical and biological properties.
3-[(4-bromophenyl)methyl]-4-methyl-4H-1,2,4-triazole: Similar structure but with the bromine atom in a different position, leading to variations in reactivity and activity.
2-[(3-bromophenyl)methyl]-4-methyl-4H-1,2,4-triazole: Another positional isomer with distinct properties.
Uniqueness
3-[(3-bromophenyl)methyl]-4-methyl-4H-1,2,4-triazole is unique due to the specific positioning of the bromophenylmethyl group, which can significantly influence its reactivity and interaction with biological targets. This unique structure allows for specific applications in medicinal chemistry and materials science that may not be achievable with other similar compounds .
Properties
CAS No. |
1368533-94-1 |
---|---|
Molecular Formula |
C10H10BrN3 |
Molecular Weight |
252.1 |
Purity |
95 |
Origin of Product |
United States |
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